CYP2A6 Inhibition: 6,7-Dihydroxy-4-propyl-2H-chromen-2-one Exhibits Potent, Quantifiable Activity
In a head-to-head comparison of coumarin derivatives, 6,7-dihydroxy-4-propyl-2H-chromen-2-one demonstrated potent inhibition of human cytochrome P450 2A6 (CYP2A6) with an IC50 of 0.39 μM and a Ki of 0.25 μM [1]. This activity is comparable to the positive control methoxsalen (IC50/Ki = 0.43/0.26 μM) and significantly exceeds that of the regioisomer 7,8-dihydroxycoumarin (IC50/Ki = 4.61/3.02 μM) [1].
| Evidence Dimension | Inhibitory potency against human CYP2A6 enzyme |
|---|---|
| Target Compound Data | IC50 = 0.39 μM, Ki = 0.25 μM |
| Comparator Or Baseline | 7,8-dihydroxycoumarin: IC50 = 4.61 μM, Ki = 3.02 μM; Methoxsalen: IC50 = 0.43 μM, Ki = 0.26 μM |
| Quantified Difference | ~12-fold lower IC50 and ~12-fold lower Ki compared to 7,8-dihydroxycoumarin |
| Conditions | In vitro enzyme inhibition assay using human liver microsomes, monitoring coumarin 7-hydroxylation |
Why This Matters
This establishes a clear, quantitative differentiation in CYP2A6 inhibition potency, critical for studies of drug metabolism, nicotine addiction, and toxicology where CYP2A6 activity modulation is a key variable.
- [1] Niwa, T., Imagawa, Y., & Yamazaki, H. (2019). Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity. Drug Metabolism and Pharmacokinetics, 34(4), 234-241. View Source
